

# Independent Verification of DA-0157 Preclinical Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for **DA-0157**, a novel fourth-generation epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) inhibitor, with other relevant therapeutic alternatives. The data presented is based on publicly available preclinical research to facilitate an independent verification of its therapeutic potential, particularly in the context of acquired resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).

# **Executive Summary**

**DA-0157** is a small-molecule drug candidate designed to overcome the C797S mutation in EGFR, a key mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1] Furthermore, **DA-0157** exhibits potent activity against ALK rearrangements and EGFR/ALK co-mutations.[1] Preclinical data indicates that **DA-0157** demonstrates significant in vitro and in vivo efficacy against tumor models harboring these resistance mechanisms. This guide will compare the available preclinical data for **DA-0157** with the third-generation EGFR inhibitor, osimertinib, and other investigational fourth-generation inhibitors.

# **Data Presentation: In Vitro Efficacy**

The following table summarizes the half-maximal inhibitory concentration (IC50) values for **DA-0157** and comparator compounds against various EGFR and ALK mutant cell lines. Lower



IC50 values indicate greater potency.

| Compound    | Target/Cell Line          | Mutation Status             | IC50 (nM)                   |
|-------------|---------------------------|-----------------------------|-----------------------------|
| DA-0157     | Ba/F3                     | EGFR<br>del19/T790M/C797S   | Data not publicly available |
| NCI-H1975   | EGFR L858R/T790M          | Data not publicly available |                             |
| Ba/F3       | EML4-ALK                  | Data not publicly available | -                           |
| Osimertinib | PC9                       | EGFR del19                  | 8 - 17                      |
| H1975       | EGFR L858R/T790M          | 5 - 11                      |                             |
| Ba/F3       | EGFR<br>del19/T790M/C797S | >1000                       | <del>-</del>                |
| TQB3804     | Enzyme                    | EGFR<br>del19/T790M/C797S   | 0.46[2][3]                  |
| Enzyme      | EGFR<br>L858R/T790M/C797S | 0.13[2][3]                  |                             |
| Ba/F3       | EGFR<br>del19/T790M/C797S | 26.8[3]                     |                             |
| NCI-H1975   | EGFR<br>L858R/T790M/C797S | 163[3]                      | <del>-</del>                |
| BI-4020     | BaF3                      | EGFR<br>del19/T790M/C797S   | 0.2[2]                      |
| PC-9        | EGFR<br>del19/T790M/C797S | 1.3[2]                      |                             |

Note: Direct comparative IC50 values for **DA-0157** were not available in the public domain at the time of this guide's compilation. The potent anti-proliferative activity is inferred from in vivo studies and descriptive reports of "excellent in vitro efficacy."[1]



# **Data Presentation: In Vivo Efficacy**

The following table summarizes the in vivo tumor growth inhibition (TGI) for **DA-0157** in various xenograft models.

| Compound                             | Xenograft<br>Model                | Mutation<br>Status            | Dose            | TGI (%) |
|--------------------------------------|-----------------------------------|-------------------------------|-----------------|---------|
| DA-0157                              | LD1-0025-<br>200717 PDX           | EGFR<br>del19/T790M/C7<br>97S | 40 mg/kg/d      | 98.3[1] |
| Ba/F3-EML4-<br>ALK-L1196M<br>CDX     | EML4-ALK                          | 40 mg/kg/d                    | 125.2[1]        |         |
| NCI-H1975 &<br>NCI-H3122 dual<br>CDX | EGFR<br>L858R/T790M &<br>EML4-ALK | 40 mg/kg/d                    | 89.5 & 113.9[1] | _       |
| BI-4020                              | PC-9 CDX                          | EGFR<br>del19/T790M/C7<br>97S | 10 mg/kg/d      | 121[2]  |
| Osimertinib                          | PC-9 CDX                          | EGFR<br>del19/T790M/C7<br>97S | 25 mg/kg/d      | 6[2]    |

# **Signaling Pathways and Experimental Workflows**

To visually represent the mechanisms of action and experimental processes, the following diagrams were generated.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. EGFR C797S x ALK Drugs, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Independent Verification of DA-0157 Preclinical Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614108#independent-verification-of-da-0157-preclinical-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com